
Propenone, 3-(1-ethyl-1H-pyrazol-4-yl)-1-(2-hydroxyphenyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Propenone, 3-(1-ethyl-1H-pyrazol-4-yl)-1-(2-hydroxyphenyl)- is a useful research compound. Its molecular formula is C14H14N2O2 and its molecular weight is 242.278. The purity is usually 95%.
BenchChem offers high-quality Propenone, 3-(1-ethyl-1H-pyrazol-4-yl)-1-(2-hydroxyphenyl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Propenone, 3-(1-ethyl-1H-pyrazol-4-yl)-1-(2-hydroxyphenyl)- including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Hydrogen-bonded Chains and Molecular Structure
Researchers have examined molecules closely related to "Propenone, 3-(1-ethyl-1H-pyrazol-4-yl)-1-(2-hydroxyphenyl)-", such as compounds with chloro, methyl, and methoxyphenyl substituents. These studies reveal how such molecules are linked into chains by hydrogen bonds, showcasing their potential in crystallography and material science for designing molecules with specific structural properties (Trilleras et al., 2005).
Synthesis and Reactivity
The synthesis and properties of various compounds bearing the propenone core have been explored, including their reactivity and potential as building blocks in organic synthesis. For instance, the synthesis of novel fluorescent chemosensors for metal ion detection, based on pyrazoline compounds, demonstrates the utility of these structures in creating sensitive and selective sensors for applications in environmental monitoring and bioimaging (Rangasamy & Vandana, 2018).
Antitumor Activity
Some glycoside derivatives of ferrocenyl-chalcones and ferrocenyl-pyrazolines, which share a structural motif with the propenone of interest, have been investigated for their in vitro antitumor activity. These studies highlight the potential of such compounds in medicinal chemistry, particularly in developing new therapies for cancer (Zsoldos-Mády et al., 2006).
Molecular Docking and Quantum Chemical Calculations
The molecular structure, spectroscopic data, and theoretical studies, including molecular docking and quantum chemical calculations, have been conducted on compounds structurally related to "Propenone, 3-(1-ethyl-1H-pyrazol-4-yl)-1-(2-hydroxyphenyl)-". These studies offer insights into the electronic structure and potential biological interactions of such compounds, suggesting applications in the development of pharmaceuticals and materials science (Viji et al., 2020).
Environmental and Biological Applications
Investigations into the degradation of bisphenol-A and related compounds, which share phenolic and propenone structural elements, highlight the environmental relevance of these studies. The research focuses on biodegradation processes and the environmental fate of synthetic organic compounds, underscoring the importance of understanding and mitigating the impact of chemical pollutants (Kang et al., 2007).
Propriétés
IUPAC Name |
(E)-3-(1-ethylpyrazol-4-yl)-1-(2-hydroxyphenyl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O2/c1-2-16-10-11(9-15-16)7-8-14(18)12-5-3-4-6-13(12)17/h3-10,17H,2H2,1H3/b8-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RITCXRYFGAKILJ-BQYQJAHWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C=N1)C=CC(=O)C2=CC=CC=C2O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1C=C(C=N1)/C=C/C(=O)C2=CC=CC=C2O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
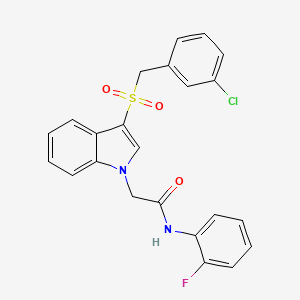

![Methyl (1S,3S,5S)-3-aminobicyclo[3.1.0]hexane-1-carboxylate;hydrochloride](/img/structure/B2541891.png)
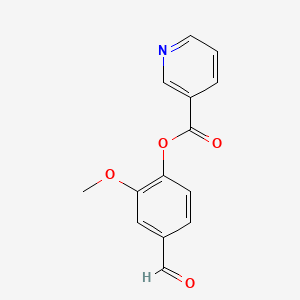
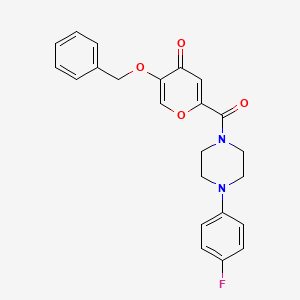
![N-[1-(3,4-Difluorophenyl)-2-methylprop-2-enyl]but-2-ynamide](/img/structure/B2541896.png)
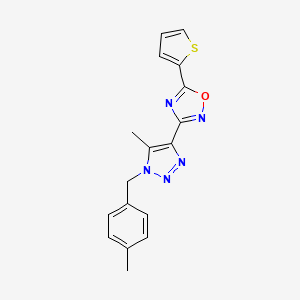
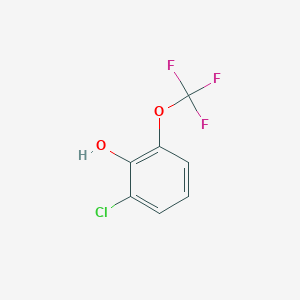
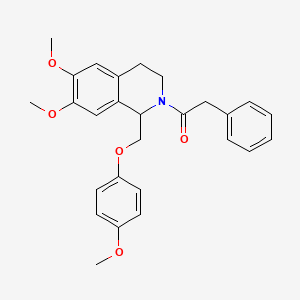
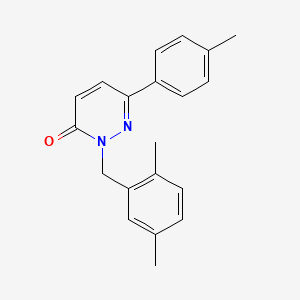
![2-(2-chloro-6-fluorophenyl)-1-(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)ethanone](/img/structure/B2541904.png)

![3-(1H-benzo[d]imidazol-2-yl)-N-((3-(tetrahydro-2H-pyran-4-yl)-1,2,4-oxadiazol-5-yl)methyl)propanamide](/img/structure/B2541906.png)
![5-(pyridin-3-yl)-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)isoxazole-3-carboxamide](/img/structure/B2541907.png)
